Lipophilicity (LogP) Differentiation: N-Ethyl vs. N-Methyl and N—H Analogs
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid exhibits a computed LogP of approximately 1.97, which is 0.35–0.64 log units higher than its N-methyl analog (LogP 1.33–1.62) and approximately 0.5 log units higher than its N—H analog (LogP 1.48) . This LogP increment, driven by the additional methylene unit in the N-ethyl group, translates to a predicted ~2.2–4.4× higher octanol-water partition coefficient relative to the N-methyl comparator, meaningfully altering solubility and passive membrane permeability in cellular assays [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.97 (ChemScene); LogP = 1.98 (Chembase) |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: LogP = 1.33–1.62 (ChemSpider/Chembase); 4-Bromo-1H-pyrrole-2-carboxylic acid: LogP = 1.48 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +0.35 to +0.64 vs. N-methyl; ΔLogP ≈ +0.49 vs. N—H |
| Conditions | Computed values from ACD/Labs or ChemAxon algorithms as reported by vendor databases; not experimentally determined |
Why This Matters
A LogP difference of 0.35–0.64 units corresponds to a 2–4× difference in partition coefficient, which can determine whether a compound partitions into organic vs. aqueous phases during extraction, chromatographic purification, or biological membrane passage.
- [1] Chembase.cn. Comparative LogP data for 4-bromo-pyrrole-2-carboxylic acid analogs: 4-bromo-1-ethyl (LogP 1.98), 4-bromo-1-methyl (LogP 1.62), 4-bromo-1H (LogP 1.48). Accessed 2026. View Source
